N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both amide and ether functional groups further enhances its reactivity and potential utility in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Amidation Reaction: The phenylpropanamido group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Ether Formation: The methoxyethyl group is typically introduced via an etherification reaction, where an alcohol reacts with an alkyl halide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the methoxyethyl group.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The tetrazole ring and phenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of new polymers or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
- N-(2-ethoxyethyl)-2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
- N-(2-methoxyethyl)-2-(4-(3-phenylacetamido)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
The unique combination of functional groups in this compound, particularly the tetrazole ring and the methoxyethyl group, distinguishes it from similar compounds. This unique structure may confer specific reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-14-13-21-20(28)19-23-25-26(24-19)17-10-8-16(9-11-17)22-18(27)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,21,28)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVHYXKFDSPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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